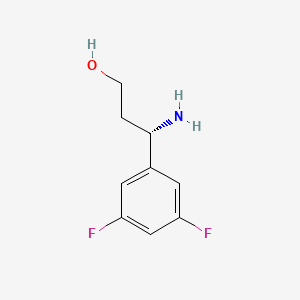
(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. Its structure includes an amino group, a hydroxyl group, and a difluorophenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and an appropriate chiral amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Formation of 3-amino-3-(3,5-difluorophenyl)propan-1-one.
Reduction: Formation of 3-amino-3-(3,5-difluorophenyl)propan-1-amine.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as neurotransmitter release or receptor activation, leading to physiological effects.
Comparison with Similar Compounds
- (3S)-3-Amino-3-(4-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(3-chlorophenyl)propan-1-OL
- (3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL
Comparison:
- Uniqueness: The presence of two fluorine atoms in the difluorophenyl group of (3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds with single halogen substitutions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1 |
InChI Key |
WKDMRUUZXPTMAO-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)


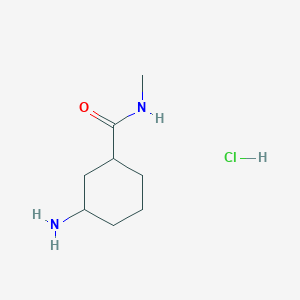


![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)

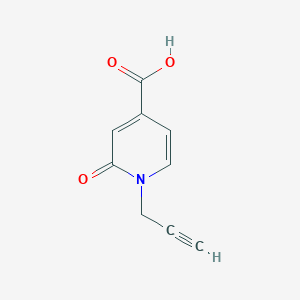

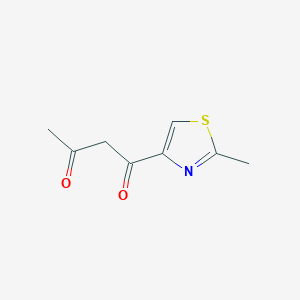
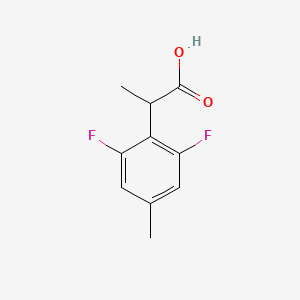
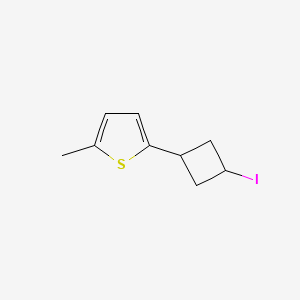
![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)
